

2-Methyl-1,5-hexadiene SMILES and InChI key

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376

[Get Quote](#)

Technical Guide: 2-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a detailed experimental protocol for the synthesis of **2-Methyl-1,5-hexadiene**.

Chemical Identifiers

The canonical SMILES (Simplified Molecular Input Line Entry System) string and the InChI (International Chemical Identifier) key for **2-Methyl-1,5-hexadiene** are fundamental for its unique identification in chemical databases and software.

Identifier	Value
SMILES String	CC(=C)CCC=C[1][2]
InChI Key	SLQMKNPIYMOEGB-UHFFFAOYSA-N[1][2]

Quantitative Physicochemical and Spectroscopic Data

A summary of key quantitative data for **2-Methyl-1,5-hexadiene** is presented below, offering insights into its physical behavior and spectroscopic characteristics.

Property	Value	Unit
Molecular Formula	C ₇ H ₁₂	-
Molecular Weight	96.17	g/mol [1] [2]
Boiling Point	92	°C [1] [2]
Density	0.712	g/mL at 25 °C [1] [2]
Refractive Index	1.417	n _{20/D} [2]
Flash Point	-12	°C (closed cup) [2]
Vapor Density	>1	(vs air) [1] [2]
Standard Enthalpy of Formation (gas)	53.26	kJ/mol [3]
Standard Enthalpy of Vaporization	29.92	kJ/mol [3]
Octanol/Water Partition Coefficient (logP)	2.529	- [3]

Spectroscopic data is available, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis via Grignard Reaction

The synthesis of **2-Methyl-1,5-hexadiene** can be achieved through the Grignard coupling reaction between allylmagnesium bromide and methallyl chloride. This protocol is based on established procedures for Grignard reagent formation and their subsequent reaction with allylic halides.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether

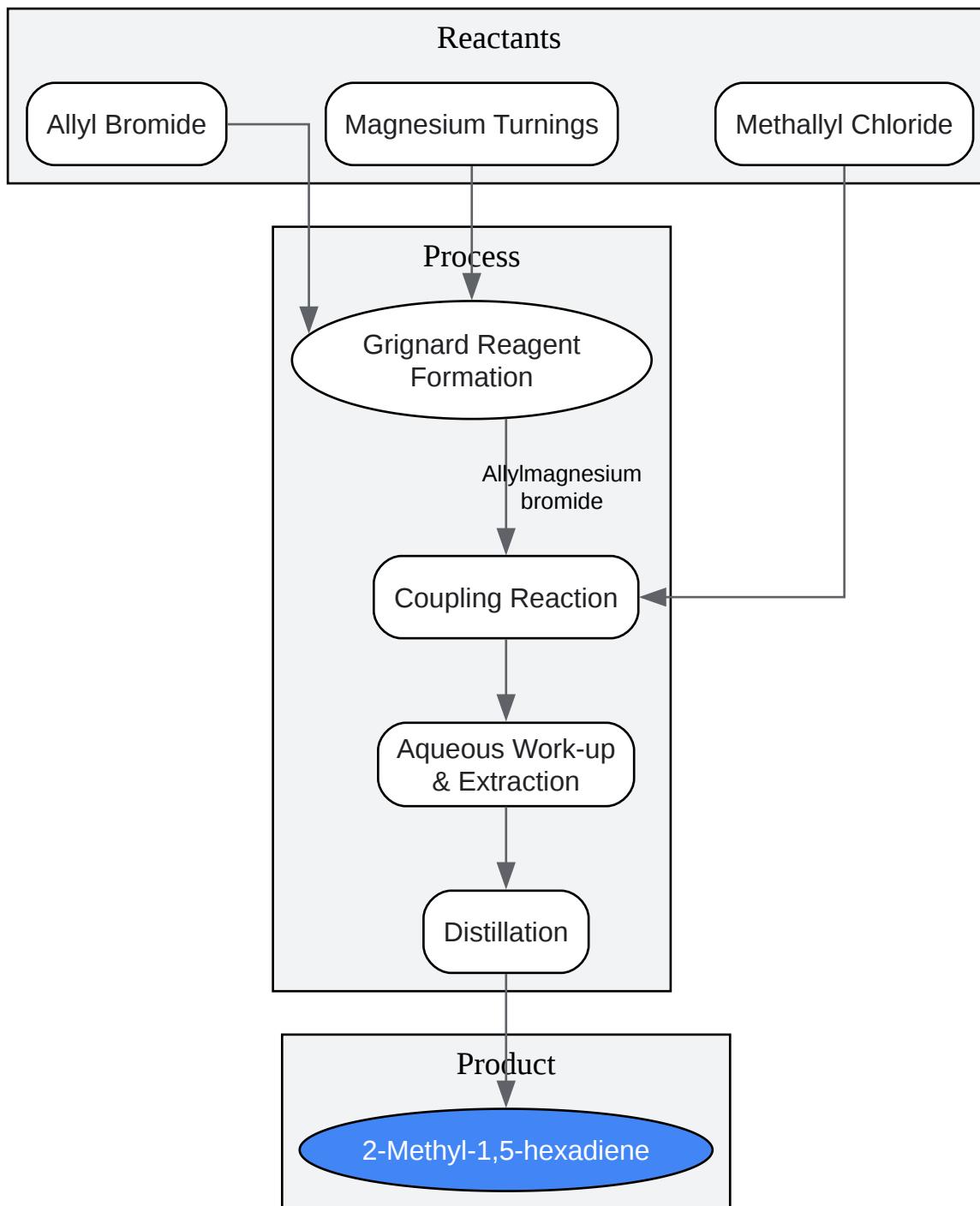
- Allyl bromide
- Methallyl chloride
- Iodine (crystal)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:**Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)**

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.


- Initiation: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.
- Reagent Addition: A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the allyl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
- Grignard Formation: Once the reaction has started, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy grey mixture.

Part B: Coupling Reaction with Methallyl Chloride

- Cooling: The flask containing the freshly prepared allylmagnesium bromide is cooled in an ice bath.
- Addition of Allylic Halide: Methallyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, is added to the dropping funnel. This solution is then added dropwise to the stirred Grignard reagent at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
- Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield **2-Methyl-1,5-hexadiene**.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Methyl-1,5-hexadiene** via the Grignard reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methyl-1,5-hexadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 2. 2-メチル-1,5-ヘキサジエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemeo.com [chemeo.com]
- 4. 2-METHYL-1,5-HEXADIENE(4049-81-4) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [2-Methyl-1,5-hexadiene SMILES and InChI key]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165376#2-methyl-1-5-hexadiene-smiles-and-inchi-key>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com